![molecular formula C13H14Cl2N2 B2463164 2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride CAS No. 1909308-95-7](/img/structure/B2463164.png)
2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride
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Description
“2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride” is a chemical compound with the molecular formula C13H14Cl2N2. It has a molecular weight of 269.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to an aniline ring through a methyl group. The pyridine ring is substituted with a chlorine atom and a methyl group, while the aniline ring is substituted with a chlorine atom .Scientific Research Applications
Fluorescent Zn(II) Sensors
The compound has been utilized in the synthesis and characterization of fluorescent Zn(II) sensors. These sensors contain an aniline-based ligand functionalized with a pyridyl-amine-pyrrole group and have shown promising applications in biological imaging, exhibiting enhanced selectivity and fluorescence turn-on response to Zn(II) (Nolan et al., 2006).
Anion–π and Lone Pair–π Interactions
Research involving 2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline derivatives has explored their ability to facilitate anion–π and lone pair–π interactions in copper coordination compounds. This property is significant in the development of supramolecular networks and non-covalent bonding systems (Costa et al., 2010).
Catalytic Transfer Hydrogenation
The compound has been integral in synthesizing new compounds for catalytic transfer hydrogenation of aromatic ketones and aldehydes in water. This application is significant in chemical synthesis and pharmaceutical manufacturing processes (Thangavel et al., 2017).
Polymerization Catalyst
In the field of polymer chemistry, derivatives of 2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline have been used in synthesizing palladium(II) complexes that act as catalysts for the polymerization of methyl methacrylate, indicating its utility in materials science (Kim et al., 2014).
Antifungal Activity
Studies on novel pyrimidine derivatives containing 2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline have revealed significant antifungal activities against certain pathogens, marking its potential in developing new antifungal agents (Wang et al., 2018).
Luminescent Materials
The compound has been used in the synthesis of highly luminescent platinum complexes, which have applications in organic light-emitting diodes (OLEDs) and other photonic devices (Vezzu et al., 2010).
properties
IUPAC Name |
2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2.ClH/c1-10-4-5-12(14)13(7-10)16-9-11-3-2-6-15-8-11;/h2-8,16H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVQICNOBQRWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NCC2=CN=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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